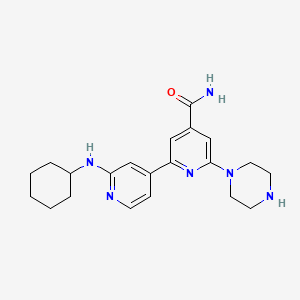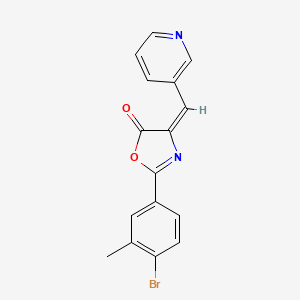
nNOS Inhibitor I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuronal Nitric Oxide Synthase Inhibitor I (nNOS Inhibitor I) is a selective inhibitor of the enzyme neuronal nitric oxide synthase (nNOS). Nitric oxide synthase enzymes are responsible for the production of nitric oxide, a crucial signaling molecule involved in various physiological processes. nNOS is predominantly found in the nervous system and plays a significant role in neurotransmission, neurovascular regulation, and neuroprotection. Dysregulation of nNOS activity has been implicated in several neurological disorders, making this compound a valuable tool in both research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nNOS Inhibitor I typically involves the preparation of a highly selective aminopyridine-based compound. One method includes the use of a corresponding iodonium ylide as a labeling precursor. The phenethyl group of the compound is efficiently and regioselectively labeled with no-carrier-added fluoride in a radiochemical yield of 79%. The process involves reductive amination and microwave-assisted displacement of protecting groups .
Industrial Production Methods: For industrial production, a simplified “late-stage” labeling procedure can be employed. This involves the synthesis of a corresponding boronic ester precursor, which is then used in a copper-mediated no-carrier-added fluoro-deboroniation reaction. This method achieves a similar total radiochemical yield and is suitable for large-scale production .
化学反应分析
Types of Reactions: nNOS Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive nitrogen species.
Reduction: Reduction reactions can modify the inhibitor’s structure, potentially altering its inhibitory activity.
Substitution: Substitution reactions, particularly involving halogens, can be used to modify the inhibitor’s functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions
Major Products: The major products formed from these reactions include various modified derivatives of the original inhibitor, which can have different levels of activity and selectivity towards nNOS .
科学研究应用
nNOS Inhibitor I has a wide range of scientific research applications:
Chemistry: Used to study the role of nitric oxide in chemical signaling and reactions.
Biology: Helps in understanding the physiological and pathological roles of nitric oxide in biological systems.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as stroke, migraine, and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic tools and imaging agents for studying nitric oxide synthase activity in vivo
作用机制
nNOS Inhibitor I exerts its effects by selectively binding to the active site of neuronal nitric oxide synthase, thereby inhibiting its activity. This inhibition prevents the conversion of L-arginine to nitric oxide and L-citrulline. The molecular targets include the heme group and the tetrahydrobiopterin cofactor within the enzyme. The inhibition of nNOS activity leads to a decrease in nitric oxide production, which can modulate various signaling pathways involved in neurovascular regulation and neurotransmission .
相似化合物的比较
Inducible Nitric Oxide Synthase Inhibitors (iNOS Inhibitors): These inhibitors target the inducible form of nitric oxide synthase, which is involved in immune responses.
Endothelial Nitric Oxide Synthase Inhibitors (eNOS Inhibitors): These inhibitors target the endothelial form of nitric oxide synthase, which plays a role in vascular homeostasis
Uniqueness: nNOS Inhibitor I is unique due to its high selectivity for neuronal nitric oxide synthase over other isoforms. This selectivity is crucial for studying the specific roles of nNOS in the nervous system without affecting the functions of other nitric oxide synthase isoforms. The structural differences in the active sites of nNOS, iNOS, and eNOS contribute to this selectivity, making this compound a valuable tool in both research and potential therapeutic applications .
属性
分子式 |
C10H22F3N7O4 |
|---|---|
分子量 |
361.32 g/mol |
IUPAC 名称 |
2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H21N7O2.C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);(H,6,7)/t7-;/m0./s1 |
InChI 键 |
FKOCATWPAKSWMY-FJXQXJEOSA-N |
手性 SMILES |
C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O |
规范 SMILES |
C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,3R,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775009.png)



![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B10775069.png)
![3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10775075.png)
![(1S,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775082.png)


![4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate](/img/structure/B10775092.png)
![(E)-4-(dimethylamino)-N-[7-fluoro-4-(2-methylanilino)-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-8-yl]-N-methylbut-2-enamide](/img/structure/B10775099.png)
![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B10775104.png)
![3-(Cyclopropylamino)-5-{[3-(Trifluoromethyl)phenyl]amino}pyrimido[4,5-C]quinoline-8-Carboxylic Acid](/img/structure/B10775106.png)
